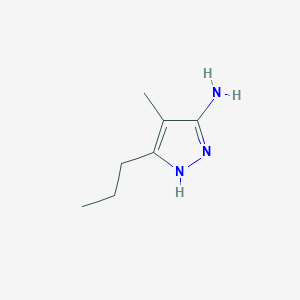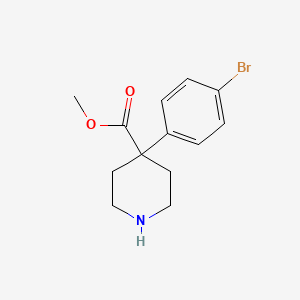
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a bromophenyl group attached to the piperidine ring and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by esterification with methanol. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall biological activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-Cbz-piperidine:
N-Phenyl-4-piperidinamine: This compound has a phenyl group attached to the piperidine ring, similar to the bromophenyl group in Methyl 4-(4-bromophenyl)piperidine-4-carboxylate.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a piperidine ring with a phenylamino group and a tert-butyl ester.
Uniqueness
This compound is unique due to the presence of both a bromophenyl group and a methyl ester functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
methyl 4-(4-bromophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 |
Clave InChI |
SGOROOIBNLTXCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
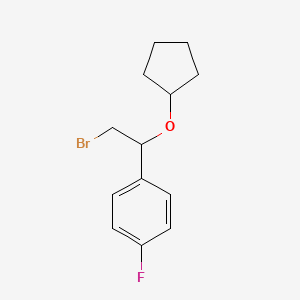
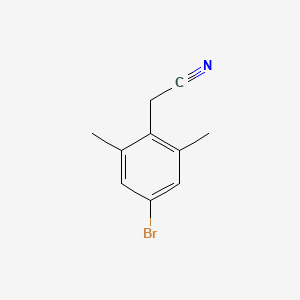
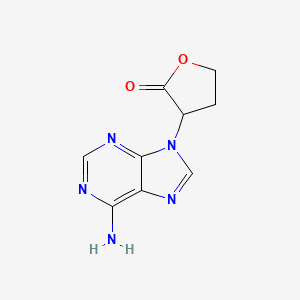
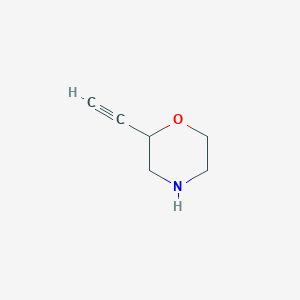

![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
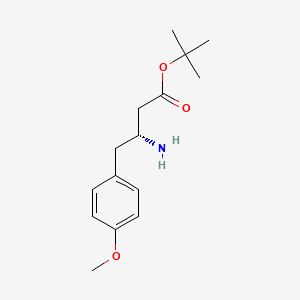
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
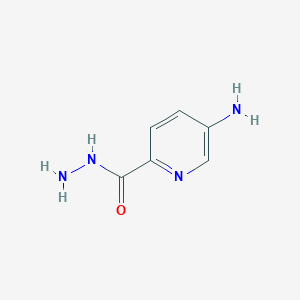
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
